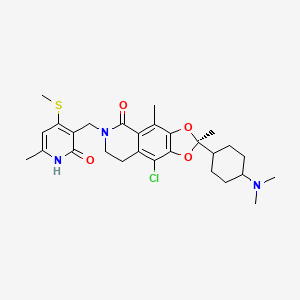

CPI-1328

Description

Propriétés

Formule moléculaire |

C28H36ClN3O4S |

|---|---|

Poids moléculaire |

546.1 g/mol |

Nom IUPAC |

(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |

InChI |

InChI=1S/C28H36ClN3O4S/c1-15-13-21(37-6)20(26(33)30-15)14-32-12-11-19-22(27(32)34)16(2)24-25(23(19)29)36-28(3,35-24)17-7-9-18(10-8-17)31(4)5/h13,17-18H,7-12,14H2,1-6H3,(H,30,33)/t17?,18?,28-/m1/s1 |

Clé InChI |

JBITZLMCDYBANM-WOLMIXIISA-N |

SMILES isomérique |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)O[C@@](O4)(C)C5CCC(CC5)N(C)C)Cl)SC |

SMILES canonique |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)OC(O4)(C)C5CCC(CC5)N(C)C)Cl)SC |

Origine du produit |

United States |

The Core Mechanism of Action of CPI-1328: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of CPI-1328, a second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. This document synthesizes publicly available preclinical data to offer a detailed understanding of its biochemical activity, cellular effects, and the underlying signaling pathways.

Executive Summary

CPI-1328 is a highly potent and selective small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). With a femtomolar binding affinity, CPI-1328 demonstrates a significantly extended residence time on its target compared to first-generation EZH2 inhibitors. Its mechanism of action is centered on the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site on EZH2, leading to a profound and sustained reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification results in the derepression of PRC2 target genes, including tumor suppressors, thereby inhibiting the proliferation of cancer cells dependent on EZH2 activity. Preclinical studies in lymphoma xenograft models have shown that CPI-1328 induces dose-dependent tumor regression, highlighting its potential as a therapeutic agent.

The EZH2 Signaling Pathway and Point of Inhibition

The PRC2 complex plays a pivotal role in epigenetic regulation and is primarily composed of four core subunits: EZH2, Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and Retinoblastoma-binding protein 48 (RbAp48). EZH2 is the enzymatic engine of this complex, responsible for transferring a methyl group from the universal methyl donor SAM to the lysine 27 residue of histone H3. The resulting H3K27me3 mark is a key signal for transcriptional repression.

CPI-1328, as a pyridone-containing small molecule, is designed to be a SAM-competitive inhibitor. It occupies the SAM-binding pocket within the SET domain of EZH2, thereby preventing the binding of the endogenous cofactor and halting the methyltransferase activity of the PRC2 complex. This leads to a global decrease in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.

Quantitative Data on CPI-1328 Activity

The following tables summarize the key quantitative data reported for CPI-1328 in preclinical studies.

Table 1: Biochemical Potency and Kinetic Parameters

| Parameter | Value | Notes |

| Ki | 63 fM | A measure of the inhibitor's binding affinity to EZH2. |

| kon | 1.0 (±0.2) x 10^6 M⁻¹s⁻¹ | Association rate constant, indicating how quickly the inhibitor binds to EZH2. |

| Residence Time (τ) | 4400 ± 200 hours | A measure of how long the inhibitor remains bound to EZH2, significantly longer than first-generation inhibitors.[1] |

Table 2: In Vivo Efficacy in KARPAS-422 Xenograft Model

| Treatment Group | Dose | Change in H3K27me3 Levels (Day 12) | Tumor Growth Inhibition |

| CPI-1328 | 10 mg/kg QD | 43% reduction | Tumor regression observed around Day 12.[1][2][3] |

| CPI-1328 | 25 mg/kg QD | 89% reduction | Rapid tumor regression observed around Day 5.[1][2][3] |

| Tazemetostat | 25 mg/kg QD | No significant reduction | 49% reduction in tumor volume relative to vehicle. |

Experimental Protocols

The following are representative protocols for key experiments used to characterize EZH2 inhibitors like CPI-1328. These are based on established methodologies and should be optimized for specific laboratory conditions.

Biochemical Potency Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct inhibition of EZH2 enzymatic activity.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Anti-H3K27me3 antibody labeled with a donor fluorophore (e.g., Terbium cryptate)

-

Streptavidin-conjugated acceptor fluorophore (e.g., d2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of CPI-1328 in DMSO, and then dilute in assay buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add 2 µL of the diluted CPI-1328 or DMSO (vehicle control) to the wells of the microplate.

-

Add 4 µL of a solution containing the PRC2 complex and the biotinylated H3 peptide substrate in assay buffer.

-

Initiate the reaction by adding 4 µL of SAM in assay buffer.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction by adding 5 µL of a detection mixture containing the donor-labeled anti-H3K27me3 antibody and the acceptor-conjugated streptavidin in a suitable detection buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio and determine the IC50 value of CPI-1328 by fitting the data to a four-parameter logistic equation.

Cellular Activity Assessment: H3K27me3 Quantification by Meso Scale Discovery (MSD) ELISA

This protocol quantifies the reduction of global H3K27me3 levels in cells treated with an EZH2 inhibitor.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

Cell culture medium and supplements

-

CPI-1328

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

MSD Human Total Histone H3 and H3K27me3 Assay Kits

-

MSD compatible plate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of CPI-1328 or DMSO for 72-96 hours.

-

-

Lysate Preparation:

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

ELISA:

-

Follow the manufacturer's protocol for the MSD assay kits. This typically involves adding the cell lysates to plates pre-coated with capture antibodies for total H3 and H3K27me3.

-

Add detection antibodies and read the plates on an MSD instrument.

-

-

Data Analysis: Normalize the H3K27me3 signal to the total histone H3 signal for each sample. Calculate the percentage reduction in H3K27me3 levels relative to the vehicle-treated control to determine the EC50 value.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel EZH2 inhibitor.

Conclusion

CPI-1328 represents a significant advancement in the development of EZH2 inhibitors, characterized by its exceptional potency and prolonged target engagement. Its SAM-competitive mechanism of action provides a clear rationale for its observed anti-tumor activity in preclinical models. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals working on epigenetic therapies targeting the PRC2 complex. Further investigation into the clinical efficacy and safety of CPI-1328 is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

CPI-1328: A Potent EZH2 Inhibitor with Femtomolar Affinity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CPI-1328 is a second-generation, highly potent, and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] Its exceptional binding affinity, with a dissociation constant (Ki) in the femtomolar range, and extended residence time on the target protein distinguish it from earlier EZH2 inhibitors.[3][4] This guide provides a comprehensive overview of the biochemical properties of CPI-1328, the experimental protocols for its characterization, and the underlying signaling pathway it modulates.

Quantitative Analysis of CPI-1328 Inhibition

The inhibitory activity of CPI-1328 against EZH2 has been meticulously quantified through various biochemical and cellular assays. The key parameters are summarized in the table below, providing a comparative view of its potency and kinetic properties.

| Parameter | Value | Description | Reference |

| Ki | 63 fM | Dissociation constant, a measure of binding affinity to EZH2. | [1][2][3] |

| k-on | 1.0 (±0.2) x 10^6 M⁻¹s⁻¹ | Association rate constant, the rate at which CPI-1328 binds to EZH2. | [3][4] |

| τ (Residence Time) | 4400 ± 200 h | The duration for which CPI-1328 remains bound to EZH2. | [3][4] |

| Cellular H3K27me3 EC50 | ~1 nM (HeLa cells) | The concentration of CPI-1328 that causes a 50% reduction in H3K27 trimethylation in HeLa cells. | [3] |

| GI50 (KARPAS-422 cells) | Correlates with pKi | The concentration of CPI-1328 that causes 50% inhibition of cell growth in KARPAS-422 lymphoma cells, showing a strong correlation with its binding affinity. | [3][5] |

EZH2 Signaling Pathway and Inhibition by CPI-1328

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes the core components EED and SUZ12.[6][7] PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[6][7] This silencing of target genes, including tumor suppressors, is critical for normal development and cell differentiation.[6][7] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and uncontrolled cell proliferation.[6][7] CPI-1328 acts as a competitive inhibitor, binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to H3K27 and blocking gene silencing.[8]

Caption: EZH2 signaling pathway and the inhibitory action of CPI-1328.

Experimental Protocols

The determination of the remarkable potency of CPI-1328 involved specialized biochemical assays designed to measure high-affinity interactions and long residence times.

TR-FRET Binding Assay for Kinetic Characterization

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay was employed to determine the kinetic parameters of CPI-1328.[3][4] This method allows for the direct measurement of inhibitor binding to the PRC2 complex.

Experimental Workflow:

-

Complex Formation: A biotinylated EZH2 inhibitor (tracer) is incubated with the pentameric PRC2 complex, allowing them to bind and form a complex.

-

Detection Reagent Addition: Streptavidin-Europium (donor fluorophore) and an anti-PRC2 antibody conjugated to Allophycocyanin (acceptor fluorophore) are added to the complex.

-

TR-FRET Signal Generation: When the donor and acceptor are in close proximity due to the formation of the PRC2-tracer complex, excitation of the Europium donor results in energy transfer to the Allophycocyanin acceptor, generating a TR-FRET signal.

-

Dissociation Measurement: The dissociation of the tracer from PRC2 is initiated by the addition of a high concentration of a non-biotinylated competitor inhibitor (like CPI-1328). The decay of the TR-FRET signal over time is monitored to determine the dissociation rate (k-off).

-

Association Measurement: To measure the association rate (k-on), the PRC2 complex is incubated with the detection reagents first, and the binding reaction is initiated by the addition of the biotinylated tracer. The increase in the TR-FRET signal over time is monitored.

Caption: Workflow for the TR-FRET based EZH2 binding assay.

Cellular Assays for H3K27me3 Inhibition

To assess the cellular activity of CPI-1328, its ability to inhibit the methylation of H3K27 in a cellular context was measured.

General Protocol:

-

Cell Culture: Cancer cell lines (e.g., HeLa or KARPAS-422) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of CPI-1328 for a specified period (e.g., 72 hours).

-

Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.

-

Western Blotting or ELISA: The levels of H3K27me3 and total Histone H3 (as a loading control) are quantified using either Western blotting or an ELISA-based method.

-

Data Analysis: The H3K27me3 signal is normalized to the total Histone H3 signal. The normalized values are then plotted against the inhibitor concentration to determine the EC50 value.[3][5]

These detailed protocols and the robust quantitative data underscore the exceptional potency and prolonged target engagement of CPI-1328, making it a valuable tool for further research into the role of EZH2 in health and disease and a promising candidate for therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CPI-1328 | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

CPI-1328: A Technical Guide to a Potent and Long-Residence Time EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of CPI-1328, a second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). The information is intended for researchers, scientists, and professionals involved in drug development and epigenetic research.

Introduction

CPI-1328 is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. CPI-1328 was developed to exhibit an extended drug-target residence time, leading to improved biological activity.[2]

Chemical Structure and Properties

CPI-1328 is a complex heterocyclic molecule with the following properties:

| Property | Value |

| CAS Number | 2390367-27-6 |

| Molecular Formula | C₂₈H₃₆ClN₃O₄S |

| Molecular Weight | 546.12 g/mol |

| SMILES | CC1=C2C(CCN(CC3=C(SC)C=C(C)NC3=O)C2=O)=C(Cl)C4=C1O--INVALID-LINK--C)CC5">C@(C)O4 |

| Appearance | Solid |

Chemical Structure:

Discovery and Rational Design

The discovery of CPI-1328 was a result of a rational design strategy aimed at improving the potency of earlier EZH2 inhibitors. The key innovation was the conformational restriction of an amide linker present in a predecessor molecule.[2] This rigidification of the chemical scaffold led to a significant increase in the drug-target residence time, a measure of how long the inhibitor remains bound to its target.[2] This prolonged engagement with EZH2 translates to a more sustained inhibition of its methyltransferase activity and, consequently, enhanced anti-tumor efficacy.[2]

Mechanism of Action

CPI-1328 exerts its biological effects by directly inhibiting the catalytic activity of EZH2 within the PRC2 complex.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

EZH2 in Transcriptional Repression and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a central role in cell identity, proliferation, and differentiation. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its primary function is to mediate the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptional repression. Dysregulation of EZH2, through overexpression or mutation, is a common feature in a wide array of human cancers, where it often contributes to tumor initiation, progression, and metastasis by silencing tumor suppressor genes. This document provides an in-depth technical overview of EZH2's function in transcriptional repression, its multifaceted role in oncology, quantitative data on its dysregulation and therapeutic targeting, detailed experimental methodologies for its study, and visualizations of key signaling pathways.

The Core Function of EZH2: A Key Epigenetic Silencer

EZH2 is the enzymatic engine of the Polycomb Repressive Complex 2 (PRC2), a highly conserved protein complex essential for epigenetic gene silencing.[1][2] The core PRC2 complex consists of EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[3][4][5] Accessory proteins such as RbAp46/48 and AEBP2 can also associate with the complex to modulate its activity and recruitment to chromatin.[3][6]

The canonical function of EZH2 is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3, leading to mono-, di-, and ultimately trimethylation (H3K27me3).[1][7][8] This H3K27me3 mark is a key repressive signal that leads to chromatin compaction and the silencing of target gene expression.[1][4] The PRC2 complex, through EZH2's methyltransferase activity, plays a pivotal role in fundamental biological processes including embryonic development, cell fate decisions, and the maintenance of stem cell pluripotency.[3]

References

- 1. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mutations in EZH2 are associated with poor prognosis for patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

The Silencing Stamp: An In-depth Technical Guide to the Role of H3K27 Trimethylation in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a pivotal epigenetic modification fundamentally associated with transcriptional repression. This post-translational modification, primarily catalyzed by the Polycomb Repressive Complex 2 (PRC2), acts as a key signaling hub in the intricate network of gene regulation. Its presence on chromatin is a hallmark of facultative heterochromatin, regions of the genome that are dynamically silenced to control cell fate decisions during development, maintain cellular identity, and respond to environmental cues. Dysregulation of H3K27me3 is a common feature in a multitude of human diseases, most notably cancer and neurological disorders, making the enzymes that write, read, and erase this mark attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms governing H3K27me3-mediated gene silencing, its diverse biological roles, and the cutting-edge methodologies used for its study.

The Molecular Machinery of H3K27 Trimethylation

The deposition and removal of H3K27me3 is a tightly regulated process orchestrated by specific enzymes that act as "writers" and "erasers" of this epigenetic mark.

The "Writer": Polycomb Repressive Complex 2 (PRC2)

The primary enzyme responsible for mono-, di-, and trimethylation of H3K27 is the Polycomb Repressive Complex 2 (PRC2) .[1][2] The core components of the PRC2 complex are:

-

EZH2 (Enhancer of zeste homolog 2) or EZH1: The catalytic subunit containing a SET domain that transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 of histone H3.[2][3][4] EZH2 is the more catalytically active of the two and is frequently overexpressed in various cancers.[3][5]

-

EED (Embryonic ectoderm development): A core structural component that binds to the trimethylated H3K27 mark, a mechanism that is thought to facilitate the spreading of H3K27me3 across chromatin domains.[1][2]

-

SUZ12 (Suppressor of zeste 12): A zinc-finger protein that is essential for the structural integrity and catalytic activity of the PRC2 complex.[1][2][6]

-

RbAp46/48 (Retinoblastoma-binding protein 46/48): Histone-binding proteins that contribute to the stability and activity of the complex.[7]

The catalytic activity of PRC2 is allosterically activated by the binding of its EED subunit to existing H3K27me3 marks, creating a positive feedback loop that propagates the silenced chromatin state.[1]

The "Erasers": H3K27 Demethylases

The reversibility of H3K27me3 is critical for dynamic gene regulation and is mediated by the Jumonji C (JmjC) domain-containing histone demethylases.[8][9] The two primary H3K27 demethylases are:

-

UTX (Ubiquitously transcribed tetratricopeptide repeat, X chromosome), also known as KDM6A: This enzyme specifically removes di- and trimethyl marks from H3K27.[8][9]

-

JMJD3 (Jumonji domain-containing 3), also known as KDM6B: Similar to UTX, JMJD3 is a specific H3K27 demethylase.[8][9]

The activity of these demethylases allows for the reactivation of PRC2-target genes, a process essential for cellular differentiation and response to signaling pathways.[10][11][12]

Mechanism of H3K27me3-Mediated Gene Silencing

H3K27me3 does not directly inhibit transcription but rather serves as a platform to recruit other repressive complexes, leading to chromatin compaction and transcriptional silencing. The canonical pathway for H3K27me3-mediated gene silencing involves a hierarchical recruitment of Polycomb complexes.

First, PRC2 is recruited to specific genomic loci, where it deposits the H3K27me3 mark.[13] This repressive mark is then recognized and bound by the chromodomain of Polycomb Repressive Complex 1 (PRC1).[13] PRC1, in turn, catalyzes the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), which further contributes to chromatin compaction and the inhibition of transcriptional machinery.[1]

Biological Roles of H3K27 Trimethylation

The dynamic regulation of H3K27me3 is crucial for a wide array of biological processes, from early embryonic development to the maintenance of adult tissue homeostasis.

Development and Differentiation

During embryonic development, H3K27me3 is instrumental in silencing lineage-inappropriate genes, thereby guiding cell fate decisions.[14][15][16] Pluripotent embryonic stem cells (ESCs) are characterized by "bivalent" promoters, which are simultaneously marked by the activating H3K4me3 and the repressive H3K27me3 modifications.[7][17] This bivalent state is thought to poise developmental genes for rapid activation or stable repression upon differentiation cues.[7][17] As cells differentiate, these bivalent domains resolve into either a fully active (H3K4me3 only) or a fully repressed (H3K27me3 only) state, depending on the cell lineage.[18] The removal of H3K27me3 by demethylases like JMJD3 and UTX is essential for the activation of key developmental genes and proper differentiation.[11][12][16] For instance, the depletion of H3K27me3 is required to promote myogenic transcription in porcine satellite cells.[19]

X-Chromosome Inactivation

In female mammals, one of the two X chromosomes is transcriptionally silenced to ensure dosage compensation between sexes.[20][21] H3K27me3 is one of the earliest and most prominent epigenetic marks to accumulate on the inactive X chromosome (Xi).[20][22] The long non-coding RNA Xist coats the Xi and recruits PRC2, leading to the widespread deposition of H3K27me3 and subsequent gene silencing.[20][21]

Role in Cancer

The dysregulation of H3K27me3 is a frequent event in a wide range of cancers.[3][5][23] This can occur through several mechanisms, including the overexpression or mutation of the PRC2 components, particularly EZH2, or the inactivation of H3K27 demethylases like UTX.

-

Overexpression of EZH2: Increased levels of EZH2 lead to global hypermethylation of H3K27, resulting in the silencing of tumor suppressor genes.[3][23] This is a common feature in prostate, breast, and ovarian cancers.[23]

-

Gain-of-function mutations in EZH2: Specific mutations in the SET domain of EZH2, such as the Y641 substitution, have been identified in lymphomas.[5][10] These mutations alter the substrate specificity of the enzyme, leading to increased H3K27me3 levels and promoting lymphomagenesis.

-

Loss-of-function mutations in UTX: Inactivating mutations in the H3K27 demethylase UTX have been found in various cancers, leading to an accumulation of H3K27me3 and the repression of tumor suppressor genes.[3]

The role of H3K27me3 in cancer is context-dependent, as both global increases and decreases in this mark have been implicated in tumorigenesis.[23] For example, while hypermethylation is common in many solid tumors, a global loss of H3K27me3 is a hallmark of diffuse midline gliomas, a type of pediatric brain tumor.[23]

Table 1: Quantitative Data on EZH2 Mutations in Lymphomas

| Cancer Type | Gene | Mutation Frequency | Reference(s) |

| Follicular Lymphoma (FL) | EZH2 | 7.2% - 27% | [5][8][10] |

| Germinal Center B-cell Diffuse Large B-cell Lymphoma (GCB-DLBCL) | EZH2 | 21.7% | [5] |

Table 2: Bivalent Promoters and Cancer Hypermethylation

| Observation | Percentage | Reference(s) |

| Bivalently marked genes in human embryonic stem cells that become hypermethylated in cancer | 75% | [23] |

| Aberrantly methylated promoters in colon cancer with a bivalent state in normal colon tissue | ~70% | [11] |

Neurological Disorders

Emerging evidence implicates the dysregulation of H3K27me3 in the pathogenesis of several neurological disorders.[24] In Huntington's disease, for instance, there is a loss of PRC2 and a reduction in H3K27me3 levels, leading to the aberrant expression of developmentally regulated genes.[24] In Alzheimer's disease, altered levels of H3K27me3 have been observed, suggesting a role for this epigenetic mark in the disease's progression.[24]

Experimental Methodologies

The study of H3K27me3 relies on a variety of powerful techniques that allow for the genome-wide mapping of this modification and the functional characterization of its regulatory enzymes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold-standard technique for identifying the genomic locations of histone modifications and DNA-binding proteins.

Detailed Protocol for H3K27me3 ChIP-seq:

-

Crosslinking: Cells are treated with formaldehyde (B43269) to covalently crosslink proteins to DNA.[15]

-

Cell Lysis and Chromatin Shearing: Nuclei are isolated, and the chromatin is sheared into fragments of 200-500 base pairs using sonication or enzymatic digestion.[15]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3. The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washes: The beads are washed extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: The immunoprecipitated chromatin is eluted from the beads, and the crosslinks are reversed by heating.

-

DNA Purification: The DNA is purified to remove proteins and other contaminants.

-

Library Preparation: The purified DNA fragments are repaired, and sequencing adapters are ligated to their ends. The library is then amplified by PCR.[15][24]

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.[15]

-

Data Analysis: The sequencing reads are aligned to a reference genome, and "peaks" of H3K27me3 enrichment are identified using specialized software. These peaks represent the genomic regions where H3K27me3 is located.

Cleavage Under Targets and Release Using Nuclease (CUT&RUN)

CUT&RUN is a more recent and highly efficient alternative to ChIP-seq for chromatin profiling. It offers several advantages, including lower cell number requirements and reduced background signal.

Detailed Protocol for H3K27me3 CUT&RUN:

-

Cell Permeabilization and Antibody Incubation: Live or lightly fixed cells are permeabilized and incubated with an antibody specific for H3K27me3.[13]

-

pA-MNase Binding: A fusion protein of Protein A and Micrococcal Nuclease (pA-MNase) is added, which binds to the antibody.[14]

-

Targeted Cleavage: The MNase is activated by the addition of calcium, leading to the cleavage of the DNA surrounding the antibody-bound H3K27me3.

-

Fragment Release and DNA Purification: The cleaved chromatin fragments are released from the nucleus and purified.[14]

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, similar to the ChIP-seq workflow.

Interplay with Other Histone Modifications

H3K27me3 does not act in isolation but is part of a complex "histone code" where different modifications influence each other's deposition and function.

-

H3K4me3 (Trimethylation of Histone H3 at Lysine 4): This is an activating mark found at the promoters of active genes.[17] The co-occurrence of H3K4me3 and H3K27me3 at "bivalent" promoters in embryonic stem cells is a key feature of developmental plasticity.[7][17]

-

H3K36me3 (Trimethylation of Histone H3 at Lysine 36): This activating mark is associated with the bodies of actively transcribed genes and is generally mutually exclusive with H3K27me3.

-

H3K27ac (Acetylation of Histone H3 at Lysine 27): This is an activating mark that is mutually exclusive with H3K27me3 on the same histone tail.[22] The balance between H3K27ac and H3K27me3 at enhancers and promoters is critical for gene regulation.

Therapeutic Implications

The central role of H3K27me3 in cancer has spurred the development of small molecule inhibitors targeting the enzymes that regulate this mark.

-

EZH2 Inhibitors: Several EZH2 inhibitors, such as tazemetostat, have been developed and have shown clinical efficacy in certain cancers, particularly those with EZH2 gain-of-function mutations like follicular lymphoma. These inhibitors block the catalytic activity of EZH2, leading to a reduction in H3K27me3 levels and the reactivation of tumor suppressor genes.[4]

-

Demethylase Modulators: While less developed, strategies to modulate the activity of H3K27 demethylases are also being explored as potential therapeutic avenues.

Conclusion and Future Directions

H3K27 trimethylation is a cornerstone of epigenetic regulation, playing a critical role in gene silencing, development, and disease. Our understanding of the mechanisms governing the deposition, recognition, and removal of this mark has advanced significantly, paving the way for novel therapeutic strategies. Future research will likely focus on elucidating the context-dependent functions of H3K27me3, the intricate crosstalk with other epigenetic modifications, and the development of more specific and potent epigenetic drugs. A deeper understanding of the H3K27me3 landscape will undoubtedly continue to provide profound insights into the fundamental principles of gene regulation and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. H3K27me3 forms BLOCs over silent genes and intergenic regions and specifies a histone banding pattern on a mouse autosomal chromosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CUT&RUN protocol to determine patterns of epigenetic marks in imaginal discs of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 and CD79B mutational status over time in B-cell non-Hodgkin lymphomas detected by high-throughput sequencing using minimal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Somatic mutation of EZH2 (Y641) in Follicular and Diffuse Large B-cell Lymphomas of Germinal Center Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. CUT&RUN Kit Protocol | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Loss of the Polycomb mark from bivalent promoters leads to activation of cancer-promoting genes in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epicypher.com [epicypher.com]

- 13. researchgate.net [researchgate.net]

- 14. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. portlandpress.com [portlandpress.com]

- 18. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. H3K27me3-rich genomic regions can function as silencers to repress gene expression via chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. research.ed.ac.uk [research.ed.ac.uk]

Target Validation of CPI-1328: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-1328 is a second-generation, highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression. In a multitude of cancers, the dysregulation of EZH2 activity, through overexpression or mutation, leads to aberrant gene silencing, including the suppression of tumor suppressor genes, thereby promoting uncontrolled cell proliferation. CPI-1328, with a Ki value of 63 fM, demonstrates sub-picomolar binding affinity for EZH2 and exhibits a prolonged target residence time, offering a promising avenue for therapeutic intervention.[1] This guide provides a comprehensive overview of the target validation of CPI-1328 in specific cancer cell lines, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Mechanism of Action: EZH2 Inhibition and Reduction of H3K27me3

CPI-1328 functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2] By binding to the SAM-binding pocket of EZH2, CPI-1328 effectively blocks its methyltransferase activity. The primary downstream effect of EZH2 inhibition is a global reduction in the levels of H3K27me3. This leads to the reactivation of silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells. The sustained target engagement of CPI-1328, characterized by its long residence time, is hypothesized to lead to a more durable and comprehensive suppression of EZH2 activity in vivo.

dot

Quantitative Assessment of CPI-1328 Activity

The anti-proliferative effects of CPI-1328 have been primarily characterized in lymphoma cell lines, with a particular focus on the KARPAS-422 cell line, which harbors an activating EZH2 mutation. While comprehensive screening data across a wide panel of cancer cell lines for CPI-1328 is not publicly available, the information on its predecessor, CPI-1205, and the detailed studies on KARPAS-422 provide significant insights into its potency.

Table 1: In Vitro and In Vivo Activity of CPI-1328 and Related Compounds

| Compound | Cell Line | Assay Type | Metric | Value | Reference |

| CPI-1328 | KARPAS-422 | Cell Proliferation | GI50 | Data not specified, but potent inhibition shown | [3][4] |

| CPI-1328 | - | Biochemical Assay | Ki | 63 fM | [1] |

| CPI-1205 | Pfeiffer (EZH2 A677G) | Xenograft Model | Tumor Regression | Observed at 100 mg/kg | [2] |

| CPI-1205 | - | Biochemical Assay | IC50 | 1 nM | [2] |

In a KARPAS-422 xenograft model, CPI-1328 demonstrated a dose-dependent reduction in H3K27me3 levels.[3] Treatment with 10 mg/kg and 25 mg/kg of CPI-1328 resulted in a 43% and 89% reduction in H3K27me3, respectively.[3] This target engagement was correlated with significant tumor regression.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key assays used in the characterization of CPI-1328 and other EZH2 inhibitors.

Cell Viability Assays

Cell viability assays are fundamental to determining the anti-proliferative effects of a compound. Due to the slow-acting nature of EZH2 inhibitors, which rely on epigenetic modifications, longer incubation times are often necessary.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[5]

-

Compound Treatment: Prepare serial dilutions of CPI-1328 in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound or vehicle control to the respective wells.[5]

-

Incubation: Incubate the plates for 6-14 days. It is recommended to change the medium with freshly prepared compound every 3-4 days.[5]

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.[6]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 or IC50 value using non-linear regression analysis.

dot

Western Blot for H3K27me3

Western blotting is a standard technique to assess the levels of specific proteins. In the context of EZH2 inhibition, it is used to measure the global reduction of H3K27me3.

-

Cell Treatment and Lysis: Treat cells with CPI-1328 or vehicle control at desired concentrations for 4-7 days. Harvest cells and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[7]

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) overnight at 4°C.[7] A primary antibody for total Histone H3 should be used as a loading control.

-

Wash the membrane three times with TBST.[7]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.[7]

-

Add ECL substrate and visualize the bands using a chemiluminescence imager.[5]

-

-

Data Analysis: Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Meso Scale Discovery (MSD) ELISA for H3K27me3

The MSD platform provides a high-throughput, sensitive, and quantitative method for measuring H3K27me3 levels, particularly from in vivo samples.

-

Sample Preparation: Prepare whole-cell lysates from tumor tissue or cultured cells using MSD lysis buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Assay Procedure (General Protocol):

-

Add blocking solution to the MSD plate and incubate.

-

Wash the plate.

-

Add cell lysates and calibrators to the plate and incubate.

-

Wash the plate.

-

Add the SULFO-TAG labeled detection antibody (anti-H3K27me3) and incubate.

-

Wash the plate.

-

Add MSD Read Buffer and acquire the signal on an MSD instrument.

-

-

Data Analysis: Generate a standard curve using the calibrators and determine the concentration of H3K27me3 in the samples. Normalize to total protein concentration.

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ch.promega.com [ch.promega.com]

- 7. benchchem.com [benchchem.com]

The Shifting Paradigm of EZH2: Unmasking Non-Canonical Roles in Tumorigenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has long been characterized by its canonical function: the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes. This epigenetic silencing mechanism is crucial for normal development and cell differentiation. However, a growing body of evidence has illuminated a more complex and multifaceted role for EZH2 in cancer, revealing a suite of "non-canonical" functions that are independent of its methyltransferase activity on histones and often occur outside of the PRC2 complex. These non-canonical activities are increasingly recognized as critical drivers of tumorigenesis, tumor progression, and the development of therapeutic resistance.

This technical guide provides an in-depth exploration of the non-canonical functions of EZH2 in cancer. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these alternative mechanisms to inform novel therapeutic strategies that look beyond the catalytic inhibition of EZH2. We will delve into the molecular details of EZH2's roles as a transcriptional co-activator, its methylation of non-histone substrates, and its emerging cytoplasmic functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Non-Canonical Functions of EZH2: A Multi-faceted Oncogenic Driver

The non-canonical activities of EZH2 can be broadly categorized into three main areas:

-

Transcriptional Co-activation: In a striking departure from its repressive role, EZH2 can function as a transcriptional co-activator. This activity is independent of its H3K27 methyltransferase function and the core PRC2 components. EZH2 achieves this by directly interacting with and recruiting other transcription factors and co-activators to the promoters of oncogenes, thereby driving their expression.

-

Methylation of Non-Histone Substrates: EZH2's methyltransferase activity is not restricted to histones. It can also methylate a variety of non-histone proteins, including transcription factors and signaling molecules. This post-translational modification can alter the stability, localization, and activity of these proteins, ultimately impacting downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

-

Cytoplasmic Functions: While predominantly a nuclear protein, EZH2 has been detected in the cytoplasm of cancer cells. In this compartment, it can methylate cytoplasmic proteins, influencing cellular processes such as cytoskeletal dynamics, cell adhesion, and motility, thereby contributing to the invasive and metastatic potential of tumors.

The functional switch between canonical and non-canonical activities is often regulated by post-translational modifications (PTMs) of EZH2 itself, such as phosphorylation by upstream kinases like AKT and JAK3. These PTMs can alter EZH2's conformation, subcellular localization, and protein-protein interactions, dictating its functional output in a context-dependent manner.

Quantitative Data on Non-Canonical EZH2 Functions

To provide a clearer understanding of the impact of non-canonical EZH2 activities, the following tables summarize key quantitative data from various studies.

Table 1: EZH2 as a Transcriptional Co-activator - Regulation of Gene Expression

| Cancer Type | Interacting Factor(s) | Target Gene(s) | Fold Change in Gene Expression (upon EZH2 modulation) | Reference |

| ER-negative Breast Cancer | RelA/RelB (NF-κB) | IL6, TNF | Downregulation upon EZH2 knockdown | [1][2] |

| Castration-Resistant Prostate Cancer | Androgen Receptor (AR) | PSA, TMPRSS2 | Downregulation of AR-target genes upon EZH2 knockdown | [3] |

| ER+ Breast Cancer | Estrogen Receptor α (ERα), β-catenin | c-Myc, Cyclin D1 | Downregulation upon EZH2 knockdown | [4] |

| Acute Myeloid Leukemia | c-Myc, p300 | Oncogenic targets | Downregulation upon EZH2 degradation | [5] |

Table 2: Methylation of Non-Histone Substrates by EZH2

| Substrate | Cancer Type | Methylation Site(s) | Functional Consequence | Reference |

| STAT3 | Glioblastoma | K180 | Enhanced STAT3 activity and tumorigenicity | [3] |

| STAT3 | Colon Carcinoma | K49 (dimethylation) | Activation of IL6-STAT3 transcriptional program | [3] |

| RORα | Breast Cancer | K38 (monomethylation) | Ubiquitination and degradation by DCAF1 | [2][6] |

| GATA4 | Rhabdomyosarcoma | K299 | Attenuated transcriptional activity | [3] |

| Androgen Receptor (AR) | Prostate Cancer | Not specified | Modulation of AR recruitment to target genes | [7] |

| PLZF | Natural Killer/T-cell Lymphoma | K430 | Ubiquitination and degradation | [8] |

| G9a | Drug-tolerant cancer cells | K185 | Enhanced recruitment of repressive complexes | [9] |

| PARP1 | Prostate Cancer | K607 | Regulation of PARP1 activity | [10] |

Table 3: Impact of EZH2 Inhibitors on Non-Canonical Functions

| Inhibitor | Cancer Cell Line | Assay | IC50 Value | Non-Canonical Function Targeted | Reference |

| GSK126 | Endometrial Cancer (Ishikawa) | Proliferation | 0.9 ± 0.6 µM | Proliferation (downstream of non-canonical targets) | [1] |

| EPZ-6438 (Tazemetostat) | Lymphoma (WSU-DLCL2) | H3K27me3 reduction | 9 nM | Canonical function (used as a comparator) | [11] |

| EPZ-6438 (Tazemetostat) | Lymphoma (WSU-DLCL2) | Proliferation | 11 days: ~50 nM | Proliferation (downstream of non-canonical targets) | [11] |

| GSK343 | Oral Squamous Cell Carcinoma | Not specified | Not specified | Modulation of Wnt/β-catenin and inflammatory pathways | [12] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental approaches used to study non-canonical EZH2 functions is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Caption: Non-canonical signaling pathways of EZH2 in tumorigenesis.

Experimental Workflow for Investigating Non-Canonical EZH2 Activity

Caption: A general experimental workflow to study non-canonical EZH2 functions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of non-canonical EZH2 functions.

Co-Immunoprecipitation (Co-IP) for EZH2 and Interacting Transcription Factors

Objective: To identify and validate the physical interaction between EZH2 and a putative transcription factor partner (e.g., AR, STAT3, NF-κB).

Materials:

-

Cancer cell lines of interest

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Antibody against EZH2 for immunoprecipitation

-

Antibody against the transcription factor of interest for western blotting

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

SDS-PAGE gels and western blotting apparatus

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.

-

Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads and incubate 1-2 mg of the pre-cleared lysate with 2-5 µg of the anti-EZH2 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the transcription factor of interest overnight at 4°C.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for EZH2 on Active Promoters

Objective: To identify the genome-wide binding sites of EZH2, particularly at the promoters of actively transcribed genes.

Materials:

-

Cancer cell lines of interest

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (B1666218) (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

Antibody against EZH2 for ChIP

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Wash cells with ice-cold PBS and harvest.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with the anti-EZH2 antibody or control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

-

Elution, Reverse Cross-linking, and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify EZH2 binding peaks and associate them with gene promoters, particularly those of actively transcribed genes (often marked by H3K4me3 or H3K27ac).

-

In Vitro Kinase Assay for EZH2 Phosphorylation

Objective: To determine if a specific kinase can directly phosphorylate EZH2.

Materials:

-

Recombinant purified EZH2 protein

-

Recombinant active kinase of interest

-

Kinase assay buffer

-

[γ-³²P]ATP or cold ATP and a phospho-specific antibody

-

SDS-PAGE gels and autoradiography film or western blotting apparatus

Protocol:

-

Kinase Reaction:

-

Set up the kinase reaction in a microcentrifuge tube containing kinase assay buffer, recombinant EZH2, and the active kinase.

-

Initiate the reaction by adding [γ-³²P]ATP (for radioactive detection) or cold ATP (for western blot detection).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection of Phosphorylation:

-

Radioactive Detection:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film to visualize the phosphorylated EZH2.

-

-

Western Blot Detection:

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the predicted site on EZH2.

-

Detect the signal using a secondary antibody and ECL.

-

-

Conclusion and Future Directions

The discovery of non-canonical EZH2 functions has fundamentally changed our understanding of its role in cancer. It is no longer sufficient to view EZH2 solely as a component of the repressive PRC2 complex. Its abilities to act as a transcriptional co-activator, to methylate non-histone proteins, and to function in the cytoplasm highlight its versatility as an oncogenic driver.

This expanded understanding has significant implications for drug development. While catalytic inhibitors of EZH2 have shown promise in certain contexts, particularly in cancers with EZH2 gain-of-function mutations, their efficacy may be limited in tumors where non-canonical, methyltransferase-independent functions of EZH2 are predominant. This underscores the need for novel therapeutic strategies that can target these non-canonical activities. The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire EZH2 protein, thereby ablating both its canonical and non-canonical functions, represents a promising avenue of investigation.

Future research should continue to unravel the complexities of non-canonical EZH2 signaling. Key areas of focus should include:

-

Identifying the full spectrum of EZH2's non-histone substrates and interacting partners in different cancer types.

-

Elucidating the upstream signaling pathways and post-translational modifications that regulate the switch between EZH2's canonical and non-canonical functions.

-

Developing and validating biomarkers to identify patient populations who are most likely to benefit from therapies targeting non-canonical EZH2 activities.

By embracing this more nuanced view of EZH2 biology, the research and drug development communities can pave the way for more effective and personalized cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]

- 4. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Genome-wide ChIP-seq analysis of EZH2-mediated H3K27me3 target gene profile highlights differences between low- and high-grade astrocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylation of EZH2 by PRMT1 regulates its stability and promotes breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EZH2/G9a interact to mediate drug resistance in non-small-cell lung cancer by regulating the SMAD4/ERK/c-Myc signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Semi-Quantitative Mass Spectrometry in AML Cells Identifies New Non-Genomic Targets of the EZH2 Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Understanding the oncogenic role of EZH2 in lymphoma

An In-depth Technical Guide to the Oncogenic Role of EZH2 in Lymphoma

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is a highly conserved histone methyltransferase and the catalytic core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In normal physiology, EZH2 is essential for the development of the lymphoid system, playing a critical role in cellular proliferation and differentiation by mediating gene expression suppression through the methylation of Histone H3 at lysine (B10760008) 27 (H3K27).[1] However, the deregulation of EZH2, through genetic mutations or aberrant expression, is a key driver in the pathogenesis of various B-cell and T-cell lymphomas.[1] This guide provides a comprehensive overview of the molecular mechanisms through which EZH2 exerts its oncogenic functions in lymphoma, its role as a therapeutic target, and the key experimental protocols used to investigate its activity.

The Canonical Role of EZH2: A Histone Methyltransferase

EZH2's primary function is as the enzymatic engine of the PRC2 complex, which also includes core components like SUZ12 and EED.[1][4][5] The PRC2 complex catalyzes the mono-, di-, and trimethylation of H3K27 (H3K27me1/2/3).[6] The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin.[3][4][7] By depositing this repressive mark on the promoter regions of target genes, PRC2 mediates their silencing.[8] This mechanism is vital during normal lymphocyte development, particularly in germinal center (GC) B-cells, where EZH2 is transiently upregulated to repress genes involved in cell cycle checkpoints and differentiation, thereby enabling rapid clonal expansion and affinity maturation.[9][10]

Oncogenic Mechanisms of EZH2 in Lymphoma

The oncogenic activity of EZH2 in lymphoma is multifaceted, stemming from gain-of-function mutations, overexpression, and non-canonical, methyltransferase-independent functions.

Gain-of-Function Mutations

Somatic, heterozygous gain-of-function mutations in the EZH2 gene are frequently observed in germinal center-derived lymphomas, such as Follicular Lymphoma (FL) and Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL).[1][10]

-

Prevalence and Type: The most common activating mutations occur at the tyrosine 641 residue (Y641, also cited as Y646) within the catalytic SET domain, accounting for up to 27% of FL and 22-25% of GCB-DLBCL cases.[1][2][8][11] Other less frequent mutations are found at codons A677 and A682.[2][11][12]

-

Mechanism: These mutations alter the substrate preference of the EZH2 enzyme. While wild-type EZH2 is less efficient at converting H3K27me2 to H3K27me3, the mutant forms excel at this step.[6] In heterozygous cells containing both wild-type and mutant alleles, the two forms cooperate to cause a massive global increase in H3K27me3 levels.[2][6][13]

-

Consequences: This hyper-trimethylation leads to intensified repression of PRC2 target genes.[2] These targets include critical tumor suppressors and regulators of B-cell differentiation, such as CDKN1A (p21) and BLIMP1.[1][9] By silencing these genes, mutant EZH2 blocks terminal differentiation, traps B-cells in a proliferative state within the germinal center, and promotes lymphomagenesis.[9][14] The sustained repression of checkpoint genes contributes to genomic instability.[9]

EZH2 Overexpression

In many lymphomas, including Natural Killer/T-cell Lymphoma (NKTL), EZH2 is aberrantly overexpressed without evidence of mutation.[15][16] This overexpression can be driven by:

-

Upstream Signaling Pathways: Oncogenic pathways involving MYC, NOTCH1, and MEK-ERK can drive EZH2 transcription.[1][15][17] For instance, MYC can repress microRNAs that normally target EZH2 for degradation, leading to its upregulation.[15][16]

-

Chromosomal Alterations: Chromosomal gains or amplification of the EZH2 locus on chromosome 7q have been identified in DLBCL and FL.[1]

Overexpressed wild-type EZH2 contributes to oncogenesis by hypermethylating and repressing tumor suppressor genes like PTEN and those involved in apoptosis, such as the lncRNA FAS-AS1, thereby impairing FAS-mediated cell death.[1]

Non-Canonical (Methyltransferase-Independent) Roles

Emerging evidence reveals that EZH2 can promote cancer growth independently of its histone methyltransferase activity.[1][15] In NKTL, for example, a mutant EZH2 lacking enzymatic activity can still confer a growth advantage.[15]

-

Transcriptional Co-activator: Phosphorylation of EZH2 by kinases like JAK3 can switch its function from a repressor to a transcriptional activator.[18] In this role, EZH2 can form a complex with RNA Polymerase II and directly promote the transcription of oncogenes such as Cyclin D1.[15][18] This function is independent of the PRC2 complex and its canonical gene-silencing activity.[15][18]

Signaling Pathways and Logical Relationships

The function and expression of EZH2 are tightly regulated. Its oncogenic activity often involves hijacking these regulatory networks.

Canonical PRC2-Mediated Gene Silencing

The primary role of EZH2 is within the PRC2 complex to silence target genes.

References

- 1. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRC2 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EZH2 mutations increase the heterogeneity of chromatin states in lymphoma | PLOS Biology [journals.plos.org]

- 11. ashpublications.org [ashpublications.org]

- 12. EZH2 mutations are frequent and represent an early event in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. EZH2 overexpression in natural killer/T-cell lymphoma confers growth advantage independently of histone methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Upregulation of Enhancer of Zeste Homolog 2 (EZH2) with Associated pERK Co-Expression and PRC2 Complex Protein SUZ12 Correlation in Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

In Vitro Profile of CPI-1328: A Technical Overview of a Second-Generation EZH2 Inhibitor

For Immediate Release

CAMBRIDGE, MA – This document provides a comprehensive technical guide on the preliminary in vitro studies of CPI-1328, a potent and selective second-generation inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. CPI-1328 is distinguished by its extended residence time and high binding affinity, suggesting a durable target engagement. This guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of cancer and other diseases.

Executive Summary

CPI-1328 demonstrates sub-picomolar affinity for EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In vitro studies have characterized its kinetic profile, cellular activity in reducing histone methylation, and its impact on cancer cell proliferation. This document details the experimental methodologies for these key assays and presents the quantitative findings in a structured format. Furthermore, it provides visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of CPI-1328's mechanism of action and preclinical evaluation.

Quantitative Data Summary

The in vitro potency and kinetic parameters of CPI-1328 have been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Notes |

| Binding Affinity (Ki) | 63 fM | Determined through kinetic experiments, indicating extremely high affinity for the EZH2 enzyme.[1][2][3] |

| Association Rate (k_on) | 1.0 (±0.2) x 10^6 M⁻¹s⁻¹ | Measures the rate at which CPI-1328 binds to EZH2.[2] |

| Residence Time (τ) | 4400 ± 200 hours | Represents the duration the inhibitor remains bound to the target enzyme, suggesting prolonged pharmacological activity.[2] |

| Cellular H3K27me3 Reduction (EC50) | Approaching ~0.5-1 nM | Estimated from the correlation between residence time and EC50 in HeLa cells. This suggests a practical lower limit of the assay, potentially reflecting the total PRC2 concentration in the cells.[2] |

| Cell Proliferation Inhibition (GI50) | Correlates with residence time | In the KARPAS-422 lymphoma cell line, a strong linear correlation is observed between longer residence time and lower GI50 values, indicating enhanced tumor cell killing.[2] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize CPI-1328.

Cell Viability Assay (MTT Assay)

This assay determines the effect of CPI-1328 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., KARPAS-422)

-

Complete culture medium

-

96-well plates

-

CPI-1328 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of CPI-1328 is prepared in a complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). The medium from the cell plates is replaced with the medium containing various concentrations of CPI-1328. A vehicle control (DMSO only) is included.

-

Incubation: Plates are incubated for a specified period (e.g., 6-8 days), with the medium and compound being replenished every 3-4 days.

-

MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a plate reader.

-

Data Analysis: Absorbance values are normalized to the vehicle control. The GI50 (concentration for 50% growth inhibition) is calculated by fitting the data to a dose-response curve using non-linear regression.

H3K27me3 Quantification (ELISA)

This assay quantifies the global levels of histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3) in cells treated with CPI-1328.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

H3K27me3 ELISA kit

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Cells are cultured and treated with various concentrations of CPI-1328 for a defined period (e.g., 72-96 hours) to allow for histone turnover.

-

Cell Lysis: Cells are washed with PBS and lysed. The protein concentration of the lysate is determined.

-

ELISA Protocol: The ELISA is performed according to the manufacturer's instructions. This typically involves:

-

Binding of histone extracts to the wells of a microplate.

-

Incubation with a primary antibody specific for H3K27me3.

-

Washing to remove unbound antibody.

-

Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Addition of a colorimetric substrate and stopping the reaction.

-

-

Data Acquisition: The absorbance is measured at the appropriate wavelength.

-

Data Analysis: The H3K27me3 levels in treated cells are normalized to the vehicle control. The EC50 (concentration for 50% effective concentration) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the EZH2 signaling pathway and a general experimental workflow for inhibitor characterization.

Caption: EZH2 Signaling Pathway and Inhibition by CPI-1328.

Caption: General Experimental Workflow for EZH2 Inhibitor Profiling.

References

Application Notes and Protocols for CPI-1328: A Potent EZH2 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CPI-1328 is a highly potent, second-generation, non-covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2][3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][5] CPI-1328 exhibits a remarkably long residence time on its target and demonstrates potent, sub-picomolar affinity, leading to sustained inhibition of EZH2 activity in cellular settings.[1][2][6][7][8]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of CPI-1328, including the assessment of its impact on the H3K27me3 epigenetic mark and its effect on cancer cell proliferation.

Mechanism of Action

CPI-1328 acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][2] By binding to the catalytic SET domain of EZH2, it prevents the transfer of a methyl group from SAM to its substrate, histone H3. This leads to a global reduction in H3K27me3 levels.[1] The decrease in this repressive histone mark can lead to the de-repression and re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest and/or apoptosis in EZH2-dependent cancer cells.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro biochemical and cellular potency of CPI-1328. Data is compiled from studies characterizing its activity against EZH2.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| Ki | 63 fM | Reconstituted PRC2 | Biochemical Assay | [1][2][6][7][8] |

| Residence Time (τ) | ~4400 hours | Reconstituted PRC2 | Biochemical Assay | [1] |

| EC50 (H3K27me3 Reduction) | ~0.5 - 1.0 nM | HeLa Cells | Cellular Immunoassay | [1] |

| GI50 (Cell Growth Inhibition) | ~1.5 nM | KARPAS-422 Cells | Cell Viability Assay | [1] |

Experimental Protocols

Cellular H3K27me3 Reduction Assay

This assay quantifies the ability of CPI-1328 to inhibit EZH2 methyltransferase activity within cells by measuring the levels of the H3K27me3 mark. An in-cell ELISA or Meso Scale Discovery (MSD) based assay is recommended for high-throughput analysis.

Workflow Diagram:

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates (clear bottom, black walls recommended for fluorescence/luminescence)

-

CPI-1328

-

DMSO (vehicle control)

-

Fixing Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA or non-fat dry milk in PBS-T (PBS + 0.1% Tween-20)

-

Primary Antibodies:

-

Rabbit anti-H3K27me3 antibody (e.g., Cell Signaling Technology, #9733)

-

Mouse anti-Total Histone H3 antibody (for normalization)

-

-

Secondary Antibodies (species-specific and conjugated, e.g., HRP or fluorophore)

-

Detection Reagent (e.g., TMB for HRP, or read on a plate reader for fluorescence)

-

Wash Buffer: PBS-T

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a 10-point serial dilution of CPI-1328 in complete medium (e.g., from 1 µM to 50 pM). Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

Cell Fixation and Permeabilization:

-

Gently remove the medium.

-

Wash wells twice with 150 µL of PBS.

-

Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).

-

Wash three times with PBS.

-

Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at RT.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS-T.

-